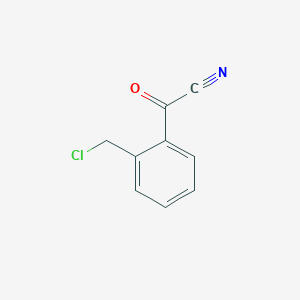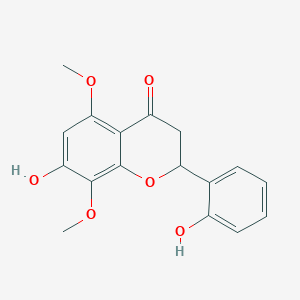
(S)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is a chiral amino acid derivative with significant interest in pharmaceutical and chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-cyano-3,5-difluorobenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine to form the corresponding β-hydroxy acid.
Reduction: The β-hydroxy acid is then reduced to the corresponding amino acid using a reducing agent such as sodium borohydride.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors for the aldol condensation and reduction steps to enhance yield and efficiency.
Chiral Catalysts: Employing chiral catalysts in the synthesis to directly produce the (S)-enantiomer, reducing the need for chiral resolution.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The cyano group can be reduced to an amine using hydrogenation.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid involves:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways: The compound can modulate biochemical pathways by inhibiting or activating specific proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(4-cyano-3,5-difluorophenyl)propanoic acid: Similar structure but with a propanoic acid backbone.
2-Amino-2-(4-cyano-3,5-difluorophenyl)butanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness
(S)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is unique due to its specific chiral center and the presence of both cyano and difluorophenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1212919-77-1 |
|---|---|
Formule moléculaire |
C9H6F2N2O2 |
Poids moléculaire |
212.1529464 |
Synonymes |
(S)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1149012.png)







